molecular formula C9H10OS B13678889 Benzene, (cyclopropylsulfinyl)- CAS No. 50337-59-2

Benzene, (cyclopropylsulfinyl)-

Cat. No.: B13678889
CAS No.: 50337-59-2
M. Wt: 166.24 g/mol
InChI Key: UCXWXPWJUXXCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(cyclopropylsulfinyl)benzene is an organic compound with the molecular formula C9H10OS It consists of a benzene ring substituted with a cyclopropylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cyclopropylsulfinyl)benzene typically involves the reaction of cyclopropylsulfinyl chloride with benzene in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopropylsulfinyl chloride+BenzeneNaOH(cyclopropylsulfinyl)benzene+HCl\text{Cyclopropylsulfinyl chloride} + \text{Benzene} \xrightarrow{\text{NaOH}} \text{(cyclopropylsulfinyl)benzene} + \text{HCl} Cyclopropylsulfinyl chloride+BenzeneNaOH​(cyclopropylsulfinyl)benzene+HCl

Industrial Production Methods

While specific industrial production methods for (cyclopropylsulfinyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(cyclopropylsulfinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: (cyclopropylsulfonyl)benzene.

    Reduction: (cyclopropylthio)benzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(cyclopropylsulfinyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (cyclopropylsulfinyl)benzene involves its interaction with various molecular targets The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylbenzene: Lacks the sulfinyl group, making it less reactive in redox reactions.

    Phenylsulfinylmethane: Contains a sulfinyl group attached to a methane rather than a cyclopropyl group, leading to different steric and electronic properties.

    Cyclopropylsulfonylbenzene: The sulfinyl group is oxidized to a sulfone, altering its chemical reactivity.

Uniqueness

(cyclopropylsulfinyl)benzene is unique due to the presence of both a cyclopropyl group and a sulfinyl group attached to a benzene ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various chemical transformations and applications.

Properties

CAS No.

50337-59-2

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

cyclopropylsulfinylbenzene

InChI

InChI=1S/C9H10OS/c10-11(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

UCXWXPWJUXXCPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.